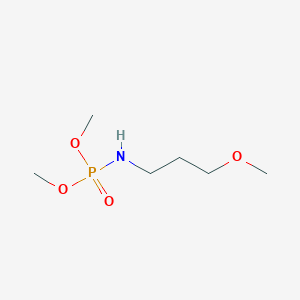

Dimethyl(3-methoxypropyl)phosphoramidate

Description

Properties

CAS No. |

35807-20-6 |

|---|---|

Molecular Formula |

C6H16NO4P |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

N-dimethoxyphosphoryl-3-methoxypropan-1-amine |

InChI |

InChI=1S/C6H16NO4P/c1-9-6-4-5-7-12(8,10-2)11-3/h4-6H2,1-3H3,(H,7,8) |

InChI Key |

DEGSOPPOEDAVLB-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. Common methods include:

Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.

Oxidative Cross-Coupling: This method involves the coupling of a phosphine oxide with an amine in the presence of an oxidizing agent.

Azide Reduction: This involves the reduction of a phosphoramidate azide intermediate to form the desired product.

Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound to form the phosphoramidate.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.

Chemical Reactions Analysis

Dimethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate oxides.

Reduction: Reduction reactions can convert the phosphoramidate to its corresponding amine.

Substitution: The compound can undergo substitution reactions where the methoxypropyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl(3-methoxypropyl)phosphoramidate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a drug or prodrug in pharmaceutical applications.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Dimethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to various substrates. This can affect enzyme activity, signal transduction pathways, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoramidates

The following table compares key properties of dimethyl(3-methoxypropyl)phosphoramidate with analogous compounds, leveraging data from diverse sources:

Key Research Findings

- Thermal Stability : Dimethyl phosphoramidates (e.g., DMPR) decompose via radical pathways under pyrolysis, as shown in vacuum ultraviolet synchrotron studies . The 3-methoxypropyl group in the target compound may reduce volatility and increase decomposition temperatures compared to smaller alkyl analogs like dimethyl N,N-dimethylphosphoramidate.

- Solubility and Bioavailability : The ether linkage in the 3-methoxypropyl group enhances water solubility relative to fully alkylated derivatives (e.g., diethyl dipropylphosphoramidoate) . This property is critical for pharmaceutical applications, such as nucleotide prodrugs, where solubility impacts cellular uptake .

Contradictions and Limitations

- Application Gaps: While phosphoramidates are noted for therapeutic use (e.g., anticancer agents in ), direct studies on this compound’s efficacy are absent in the provided data.

Q & A

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states.

- QSPR Models : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups).

- Machine Learning : Train models on existing phosphoramidate reaction databases to predict yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.